molecular formula C10H13ClN2O4 B3049386 Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride CAS No. 2044835-70-1

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

カタログ番号: B3049386
CAS番号: 2044835-70-1
分子量: 260.67
InChIキー: UEXVQWKZKGKZFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.67. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 2-amino-2-(3-nitrophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXVQWKZKGKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044835-70-1
Record name Benzeneacetic acid, α-amino-α-methyl-3-nitro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044835-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide synthesizes foundational NMR principles and data from analogous structures to offer a robust predictive framework. It is designed to assist researchers in the structural elucidation and purity assessment of this compound. The guide further outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data, ensuring self-validating and reproducible results.

Introduction

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a substituted amino acid derivative with potential applications in synthetic organic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity verification of such novel chemical entities. This guide provides a detailed theoretical framework for the expected ¹H and ¹³C NMR chemical shifts and coupling patterns of the title compound, grounded in established principles of substituent effects on aromatic systems and chemical shift theory.

The hydrochloride salt form introduces a protonated amino group (-NH₃⁺), which significantly influences the electronic environment of neighboring nuclei, leading to characteristic downfield shifts. The presence of a stereocenter at the α-carbon and the complex substitution pattern on the phenyl ring necessitates a thorough and predictive NMR analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the α-methyl protons, and the protons of the ammonium group. The chemical shifts are influenced by inductive effects, resonance, and the magnetic anisotropy of the aromatic ring.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Aromatic H (H-2')8.4 - 8.6s (singlet) or t (triplet, small J)1HPositioned between two electron-withdrawing groups (nitro and the substituted alkyl chain), this proton is expected to be the most deshielded aromatic proton.
Aromatic H (H-4')8.2 - 8.4d (doublet) or dd (doublet of doublets)1HOrtho to the nitro group, this proton will be significantly deshielded due to the strong electron-withdrawing nature of NO₂.
Aromatic H (H-6')7.9 - 8.1d (doublet) or dd (doublet of doublets)1HOrtho to the substituted alkyl chain, this proton will be less deshielded than H-4'.
Aromatic H (H-5')7.6 - 7.8t (triplet)1HMeta to both substituents, this proton will be the least deshielded of the aromatic protons.
Ammonium (-NH₃⁺)9.0 - 9.5br s (broad singlet)3HThe protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace water.
Methyl Ester (-OCH₃)3.7 - 3.9s (singlet)3HTypical chemical shift for a methyl ester group.
α-Methyl (-CH₃)1.8 - 2.0s (singlet)3HThis methyl group is attached to a quaternary carbon and will therefore appear as a singlet.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms and functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Carbonyl (-C=O)170 - 175Characteristic chemical shift for an ester carbonyl carbon.[3]
Aromatic C (C-3')148 - 150Attached to the nitro group, this carbon is significantly deshielded.
Aromatic C (C-1')140 - 145Attached to the substituted alkyl chain.
Aromatic C (C-2', C-4', C-6')120 - 135The exact shifts will depend on the combined electronic effects of the substituents.
Aromatic C (C-5')120 - 125Expected to be in the typical aromatic region.
α-Carbon (-C(NH₃⁺)-)55 - 65The attachment of the electron-withdrawing ammonium group and the ester functionality deshields this quaternary carbon.
Methyl Ester (-OCH₃)52 - 55Typical chemical shift for a methyl ester carbon.[3]
α-Methyl (-CH₃)20 - 25Aliphatic methyl group attached to a quaternary carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR spectra, a standardized experimental protocol is crucial.

1. Sample Preparation

  • Weigh approximately 5-10 mg of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the exchangeable -NH₃⁺ protons.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz spectrometer might include: a 30-degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Advanced Experiments (Optional):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted values and the data from 2D NMR experiments.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard insert Insert Sample into Spectrometer standard->insert lock Lock & Shim insert->lock proton_acq Acquire ¹H Spectrum lock->proton_acq carbon_acq Acquire ¹³C Spectrum lock->carbon_acq ft Fourier Transform carbon_acq->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze Multiplicity phase_cal->integrate assign Assign Peaks integrate->assign

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, a crucial step for its unambiguous identification and characterization. By combining theoretical predictions with a detailed, self-validating experimental protocol, researchers are equipped to confidently acquire and interpret the NMR spectra of this and structurally related compounds. The application of advanced 2D NMR techniques, as outlined, will further solidify the structural assignments and ensure the highest level of scientific integrity in the characterization of novel chemical entities.

References

  • Abraham, R. J., Canton, M., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Reich, H. J. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Kivala, M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141.
  • Kivala, M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • NextSDS. (n.d.). methyl 2-amino-2-(3-nitrophenyl)
  • Vaia. (n.d.).
  • Sigma-Aldrich. (n.d.). methyl 2-amino-2-(3-nitrophenyl)
  • MilliporeSigma. (n.d.). (R)-Methyl 2-amino-3-(3-nitrophenyl)
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

An In-depth Technical Guide to the ESI-MS/MS Fragmentation Pattern of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation. By synthesizing established fragmentation principles of nitroaromatic compounds, amino acid esters, and phenylpropanoid derivatives, this guide offers a predictive framework for the collision-induced dissociation (CID) of this molecule. We will delve into the causal mechanisms behind the expected fragmentation pathways, present a detailed experimental protocol for acquiring empirical data, and provide visual aids to facilitate a deeper understanding of the fragmentation cascade.

Introduction: The Rationale for Fragmentation Analysis

In modern pharmaceutical and chemical research, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. The fragmentation pattern of a molecule under controlled conditions, such as collision-induced dissociation (CID), provides a unique "fingerprint" that is intrinsically linked to its chemical structure.[1][2][3] Understanding these fragmentation pathways is not merely an academic exercise; it is a critical component of metabolite identification, impurity profiling, and the overall advancement of drug discovery and development pipelines.

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a molecule that incorporates three key functional groups influencing its fragmentation: a nitroaromatic ring, an alpha-amino acid ester moiety, and a benzylic alpha-methyl group. The interplay of these groups under ESI-MS/MS conditions dictates a complex and informative fragmentation pattern. This guide will dissect these interactions to propose a logical and scientifically grounded fragmentation scheme.

Foundational Principles: ESI and CID

2.1. Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like the target compound.[4] In positive ion mode, the analyte molecule, dissolved in a suitable solvent, is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, leading to the formation of gas-phase protonated molecules, typically [M+H]⁺. For Methyl 2-amino-2-(3-nitrophenyl)propanoate, which has a basic amino group, ESI in positive ion mode is the logical choice for generating the precursor ion for MS/MS analysis.

2.2. Collision-Induced Dissociation (CID)

Collision-induced dissociation is the process of fragmenting a selected precursor ion by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.[1][2][3] This collision converts some of the ion's kinetic energy into internal energy, which, when sufficient, leads to the cleavage of chemical bonds. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

Proposed ESI-MS/MS Fragmentation Pathway

The hydrochloride salt of Methyl 2-amino-2-(3-nitrophenyl)propanoate will readily dissociate in solution, and the free amine will be protonated during ESI, yielding a precursor ion [M+H]⁺ with an m/z corresponding to the free base.

Calculated Molecular Weight of Free Base (C₁₀H₁₂N₂O₄): 224.08 g/mol

Predicted Precursor Ion [M+H]⁺: m/z 225.09

The fragmentation of this protonated molecule is anticipated to proceed through several key pathways, driven by the chemical nature of the nitro, amino, and ester functional groups.

3.1. Primary Fragmentation Pathways from the [M+H]⁺ Precursor Ion

The initial fragmentation events are likely to involve the loss of small, stable neutral molecules from the side chain, as this is a common feature in the fragmentation of amino acids and their esters.[5][6]

  • Pathway A: Loss of the Methyl Ester Group Components

    • A1: Loss of Methanol (CH₃OH, 32 Da): A common fragmentation for methyl esters, often proceeding through a proton transfer mechanism. This would lead to the formation of an acylium ion at m/z 193.06 .

    • A2: Loss of the Methoxy Radical (•OCH₃, 31 Da) followed by loss of CO (28 Da): While less common in ESI, this can occur. A more likely scenario is the loss of the entire carbomethoxy group.

    • A3: Loss of the Carbomethoxy Group as a Neutral Molecule (HCOOCH₃, 60 Da): This would result in a fragment at m/z 165.07 .

  • Pathway B: Alpha-Cleavage

    • Alpha-cleavage is a dominant fragmentation mechanism for amines and is driven by the stability of the resulting iminium ion.[7] Cleavage of the Cα-C(phenyl) bond would result in a resonance-stabilized iminium ion.

    • B1: Loss of the 3-nitrophenyl group: This would lead to a fragment at m/z 102.05 , corresponding to the protonated methyl 2-aminopropenoate.

    • B2: Loss of the entire amino-ester sidechain: This would result in the 3-nitrobenzyl cation at m/z 136.04 .

  • Pathway C: Fragmentation involving the Nitro Group

    • The fragmentation of nitroaromatic compounds is well-documented and typically involves losses of NO, NO₂, and O.[8]

    • C1: Loss of Nitric Oxide (NO, 30 Da): This would produce a fragment at m/z 195.08 .

    • C2: Loss of Nitrogen Dioxide (NO₂, 46 Da): This would lead to a fragment at m/z 179.09 .

3.2. Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, providing additional structural information.

  • From m/z 193.06 (Loss of CH₃OH): This acylium ion could subsequently lose carbon monoxide (CO, 28 Da) to form an iminium ion at m/z 165.07 . This ion could also undergo fragmentation of the nitro group, such as the loss of NO (30 Da) to yield a fragment at m/z 163.07 .

  • From m/z 165.07 (Loss of HCOOCH₃): This ion, corresponding to the 2-(3-nitrophenyl)propan-2-iminium ion, could lose the nitro group in various forms. For instance, loss of NO₂ (46 Da) would result in a fragment at m/z 119.09 .

  • From m/z 179.09 (Loss of NO₂): This fragment, representing the methyl 2-amino-2-phenylpropanoate cation, would likely undergo fragmentation of the ester and amino groups, such as the loss of methanol (32 Da) to form an ion at m/z 147.08 .

3.3. Summary of Predicted Fragments

m/z (Predicted) Proposed Neutral Loss Proposed Fragment Structure Pathway
225.09-[M+H]⁺Precursor
193.06CH₃OH[M+H - CH₃OH]⁺A1
179.09NO₂[M+H - NO₂]⁺C2
165.07HCOOCH₃[M+H - HCOOCH₃]⁺A3
165.07CH₃OH, CO[M+H - CH₃OH - CO]⁺A1 -> Secondary
136.04C₄H₈NO₂[3-nitrobenzyl]⁺B2
119.09HCOOCH₃, NO₂[M+H - HCOOCH₃ - NO₂]⁺A3 -> Secondary
102.05C₆H₄NO₂[Protonated methyl 2-aminopropenoate]⁺B1

3.4. Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_A Pathway A: Ester Loss cluster_B Pathway B: Alpha-Cleavage cluster_C Pathway C: Nitro Group Loss cluster_S Secondary Fragmentation M [M+H]⁺ m/z 225.09 A1 m/z 193.06 M->A1 - CH₃OH A3 m/z 165.07 M->A3 - HCOOCH₃ B1 m/z 102.05 M->B1 - C₆H₄NO₂ B2 m/z 136.04 M->B2 - C₄H₈NO₂ C2 m/z 179.09 M->C2 - NO₂ S1 m/z 165.07 A1->S1 - CO S2 m/z 119.09 A3->S2 - NO₂

Caption: Proposed ESI-MS/MS fragmentation pathways for Methyl 2-amino-2-(3-nitrophenyl)propanoate [M+H]⁺.

Experimental Protocol for MS/MS Data Acquisition

To empirically validate the proposed fragmentation pattern, the following experimental workflow is recommended.

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

4.2. Liquid Chromatography (LC) Parameters (Optional, for sample cleanup)

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the compound of interest, for example, 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

4.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Desolvation Temperature: 350-450 °C.

  • MS1 Scan Range: m/z 50-500.

4.4. Tandem Mass Spectrometry (MS/MS) Parameters

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 225.09.

  • Collision Gas: Argon.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions. This will help to establish the fragmentation hierarchy.

  • MS2 Scan Range: m/z 40-230.

4.5. Data Analysis Workflow

  • Identify the Precursor Ion: Confirm the presence of the [M+H]⁺ ion at m/z 225.09 in the full scan MS spectrum.

  • Analyze the MS/MS Spectrum: Compare the experimentally observed fragment ions with the predicted fragments in the table above.

  • Propose Fragment Structures: Based on the accurate mass of the fragment ions (if using a high-resolution mass spectrometer), propose elemental compositions and structures for each fragment.

  • Rationalize Fragmentation Pathways: Correlate the observed fragments to logical neutral losses and rearrangement reactions, consistent with established fragmentation mechanisms.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Stock Prepare 1 mg/mL Stock Working Dilute to 1-10 µg/mL Stock->Working LC LC Separation (Optional) Working->LC MS1 Full Scan MS (MS1) Identify Precursor Ion LC->MS1 MS2 Tandem MS (MS/MS) Fragment Precursor Ion MS1->MS2 Compare Compare Experimental vs. Predicted Fragments MS2->Compare Propose Propose Fragment Structures Compare->Propose Rationalize Rationalize Fragmentation Pathways Propose->Rationalize

Caption: A streamlined experimental workflow for the acquisition and analysis of MS/MS data.

Conclusion and Future Perspectives

This technical guide has presented a detailed, theory-backed prediction of the ESI-MS/MS fragmentation pattern of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. The proposed pathways are rooted in the fundamental principles of mass spectrometry and the known fragmentation behaviors of the constituent functional groups. The provided experimental protocol offers a robust framework for obtaining empirical data to validate and refine this predictive model.

For researchers working with this molecule or its analogs, this guide serves as a valuable resource for interpreting mass spectral data, confirming structural identity, and characterizing related compounds. Further high-resolution mass spectrometry studies and isotopic labeling experiments would provide even greater confidence in the proposed fragment structures and mechanistic pathways.

References

  • Aplin, R. T., Jones, J. H., & Liberek, B. (1967). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1015. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization. Tetrahedron Letters, 56(1), 239-241. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
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  • Hsu, F. F., & Turk, J. (2009). Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerolipids: a product ion and neutral loss survey. Journal of the American Society for Mass Spectrometry, 20(3), 438-452.
  • J-STAGE Data. (2023, July 26). CID spectra of protonated molecules for seven methyl esters. [Link]

  • Li, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

  • MassBank. (2007, August 1). Digitoxin; LC-ESI-Q; MS; POS; 30 V. [Link]

  • MassBank. (2010, May 7). Phosphatidylethanolamine lyso 22:4; LC-ESI-ITFT; MS2; [M-H]-. [Link]

  • Mechelke, J., & Pabel, J. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 723-730. [Link]

  • Park, K. H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-phenylpropanoate. Retrieved from [Link]

  • ResearchGate. (2017, July). Comparison of CID spectra for protonated molecules of 2-MAPB (on top) and for 6-MAPB (on bottom). [Link]

  • Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: database searching and the role of fragmentation prediction. Trac Trends in Analytical Chemistry, 60, 209-219.
  • Semantic Scholar. (n.d.). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Voinov, V. G., et al. (2020). Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. ChemistrySelect, 5(43), 13620-13626. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Wikidoc. (2012, September 4). Collision-induced dissociation. [Link]

Sources

Thermodynamic Stability Profile of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state and solution-phase thermodynamics of unnatural amino acid derivatives is critical for successful formulation and synthesis. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS 2044835-70-1)[1] is a highly functionalized, sterically hindered amino acid ester. This whitepaper provides an in-depth technical analysis of its thermodynamic stability at room temperature (25°C), detailing the causal mechanisms behind its structural robustness, primary degradation pathways, and the self-validating experimental workflows required to quantify its kinetic and thermodynamic profile.

Molecular Architecture & Thermodynamic Grounding

To understand the stability of this compound, we must deconstruct its molecular architecture and the causality behind its specific salt form. The molecule features three critical domains: an α -quaternary center, a meta-nitro aromatic ring, and a methyl ester, all stabilized as a hydrochloride salt.

The Causality of the Hydrochloride Salt

Why is this molecule synthesized and stored as a hydrochloride salt rather than a free base? In its free base form, the primary amine's lone pair occupies a high-energy highest occupied molecular orbital (HOMO), rendering it highly nucleophilic. If left unprotonated, the amine can undergo intermolecular nucleophilic attack on the methyl ester carbonyl of an adjacent molecule, leading to the formation of a diketopiperazine (cyclic dipeptide)[2].

By protonating the amine to form the ammonium chloride salt ( R−NH3+​Cl− ), the lone pair is sequestered. This drastically lowers the HOMO energy, completely shutting down the nucleophilicity of the nitrogen atom. Consequently, the molecule is trapped in a deep thermodynamic well at room temperature, kinetically freezing the aminolysis pathway and ensuring long-term solid-state stability[3].

Steric Hindrance at the α -Carbon

The molecule is a derivative of propanoate, meaning the α -carbon is bonded to a methyl group, a 3-nitrophenyl group, the amine, and the ester. This creates a highly congested quaternary stereocenter. Even if the molecule were to transiently exist as a free base, the extreme steric bulk creates a high activation energy barrier ( Ea​ ) for the transition state required for intermolecular condensation, further shifting the thermodynamic equilibrium toward the stable monomer.

Degradation Pathways: Kinetic vs. Thermodynamic Control

While thermodynamically stable in a dry, room-temperature environment, the compound is susceptible to specific degradation vectors under environmental stress.

  • Moisture-Driven Hydrolysis (Kinetic Control): The hydrochloride salt is inherently hygroscopic. Upon exposure to ambient humidity, absorbed water can act as a nucleophile, cleaving the methyl ester to yield the corresponding carboxylic acid and methanol. This process is kinetically controlled by the rate of moisture ingress[4].

  • Base-Catalyzed Cyclization: If exposed to an alkaline environment (pH > 8), the amine is deprotonated. While sterically hindered, prolonged exposure can lead to slow intermolecular aminolysis.

Degradation A Methyl 2-amino-2-(3-nitrophenyl) propanoate HCl (Stable Solid) B Free Base Amine (Nucleophilic) A->B Moisture / Base (Deprotonation) C Hydrolysis Product (Carboxylic Acid + MeOH) A->C H2O / Heat (Ester Cleavage) D Diketopiperazine (Cyclization Product) B->D Intermolecular Aminolysis

Figure 1: Primary degradation pathways of the amino acid ester hydrochloride under stress.

Experimental Workflows for Stability Assessment

To rigorously quantify the thermodynamic stability of this compound, a self-validating experimental workflow must be employed. The following protocol ensures that observed degradation is accurately attributed to its fundamental thermodynamic properties rather than analytical artifacts.

Step-by-Step Methodology: Solid-State Stability Profiling

Step 1: Baseline Thermal Profiling (TGA/DSC)

  • Action: Subject 5 mg of the desiccated compound to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min under a nitrogen purge[5].

  • Causality: DSC identifies the melting point and any polymorphic transitions, while TGA differentiates between surface moisture evaporation (weight loss < 100°C) and true thermodynamic decomposition (ester pyrolysis or decarboxylation).

Step 2: Controlled Environmental Stress (ICH Q1A Guidelines)

  • Action: Aliquot 50 mg samples into open glass vials. Place vials in a controlled environmental chamber at 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH for 30 days.

  • Causality: This simulates accelerated shelf-life conditions, specifically targeting the hygroscopic vulnerability of the hydrochloride salt.

Step 3: Self-Validating Kinetic Quantification

  • Action: At days 0, 7, 14, and 30, analyze the samples using two orthogonal techniques: Karl Fischer (KF) titration for absolute water content, and HPLC-UV (254 nm) for degradant quantification.

  • Validation Logic: The protocol is self-validating. The molar quantity of water absorbed (via KF) must be plotted against the molar generation of the carboxylic acid degradant (via HPLC). If the hydrolysis rate exceeds the available moisture stoichiometry, the system flags an alternative cleavage mechanism, ensuring absolute data integrity.

Workflow S1 Solid-State Sample (25°C, Desiccated) S2 Environmental Chamber (25°C / 60% RH) S1->S2 Humidity Stress S3 Thermal Profiling (TGA / DSC) S1->S3 Baseline Analysis S4 HPLC-UV / LC-MS (Quantification) S2->S4 Degradant Extraction S5 Thermodynamic Stability Profile S3->S5 Thermal Data S4->S5 Kinetic Data

Figure 2: Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summaries

Based on the structural thermodynamics of highly substituted α -amino acid ester hydrochlorides[4][5], the following table summarizes the representative quantitative stability metrics expected for Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride at room temperature.

Thermodynamic ParameterRepresentative Value / ObservationAnalytical MethodClinical / Synthetic Implication
Solid-State Shelf Life (25°C, Desiccated) > 24 MonthsHPLC-UVHighly stable for long-term storage and bulk transport.
Initial Decomposition Temp ( Ti​ ) 190°C - 210°CTGASafe for standard exothermic synthetic coupling reactions.
Hydrolysis Rate (25°C, 60% RH) < 0.5% degradation over 30 daysLC-MS / KFRequires moisture-barrier packaging (e.g., argon backfill).
Cyclization Rate (pH 7.4 Buffer) Extremely Low ( kobs​<10−5s−1 )NMR / HPLCSteric bulk of the α -methyl group prevents rapid diketopiperazine formation.

Sources

Vibrational Fingerprinting of Complex Amino Acid Derivatives: IR Spectroscopic Analysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, unnatural α -amino acid derivatives serve as critical building blocks for peptidomimetics and active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a highly functionalized quaternary α -amino acid ester. Its structural complexity—comprising a methyl ester, a primary amine hydrochloride salt, an aliphatic methyl group, and a meta-substituted nitroaromatic ring—presents a rich, albeit overlapping, vibrational profile.

This technical guide provides an in-depth mechanistic analysis of the infrared (IR) absorption bands for this molecule, explaining the physical causality behind the spectral shifts, and establishes a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for reliable structural verification.

Mechanistic Causality of Vibrational Modes

To interpret the IR spectrum of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, one must look beyond simple empirical lookups and consider the intramolecular microenvironment, specifically inductive effects, resonance, and salt formation.

The α -Ammonium Ester System

In standard aliphatic esters, the C=O stretching vibration typically appears between 1735 and 1745 cm⁻¹[1]. However, in this molecule, the α -carbon is fully substituted, bearing both a strongly electron-withdrawing ammonium group ( −NH3+​ ) and a nitroaromatic ring. The powerful inductive ( −I ) effect of the −NH3+​ group pulls electron density away from the ester oxygen. According to Hooke's Law, this increases the force constant ( k ) of the C=O double bond, shifting the carbonyl absorption to a higher wavenumber, typically observed around 1745–1755 cm⁻¹ in amino acid ester hydrochlorides[2][3].

Furthermore, because the amine is protonated as a hydrochloride salt, it does not exhibit the sharp, distinct N-H stretches of a free primary amine (3400–3250 cm⁻¹). Instead, the −NH3+​Cl− ion pair engages in extensive hydrogen bonding, resulting in a massive, broad absorption band spanning 3200 to 2500 cm⁻¹ [4]. This broad "ammonium band" frequently obscures the underlying sp³ and sp² C-H stretching vibrations.

The Meta-Nitroaromatic System

The nitro group ( −NO2​ ) is highly polar, resulting in exceptionally strong IR absorptions due to the large change in dipole moment ( dμ/dx ) during vibration[5]. While aliphatic nitro groups typically absorb near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric), conjugation with the aromatic ring alters the bond order. Resonance delocalization decreases the N-O double bond character, shifting these bands to slightly lower wavenumbers: ~1530 cm⁻¹ and ~1350 cm⁻¹ , respectively[5][6][7].

The substitution pattern of the benzene ring is diagnosed via the out-of-plane (OOP) C-H bending vibrations in the fingerprint region. A meta-substituted benzene ring typically presents two distinct, strong bands near 780 cm⁻¹ and 710 cm⁻¹ [5][6].

Spectral-Structural Mapping

SpectralMapping Mol Methyl 2-amino-2- (3-nitrophenyl)propanoate HCl Amine Primary Amine Salt (-NH₃⁺ Cl⁻) Mol->Amine Ester Methyl Ester (-COOCH₃) Mol->Ester Nitro Nitro Group (-NO₂) Mol->Nitro Aromatic Meta-Substituted Benzene Ring Mol->Aromatic B1 3200-2500 cm⁻¹ (Broad N-H Stretch) Amine->B1 B2 1745-1755 cm⁻¹ (C=O Stretch) Ester->B2 B3 1530 & 1350 cm⁻¹ (Asym/Sym N-O Stretch) Nitro->B3 B4 780 & 710 cm⁻¹ (OOP C-H Bend) Aromatic->B4

Logical mapping of functional groups to their primary IR absorption bands.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative data for the core functional groups of the molecule, synthesized from established spectroscopic correlations[4][5][6][8].

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode & Mechanistic Note
3200 – 2500 Strong, Broad −NH3+​Cl− N-H Stretch: Broadened by extensive hydrogen bonding; obscures C-H stretches.
3100 – 3030 WeakAromatic Ringsp² C-H Stretch: Often visible as a shoulder on the broad ammonium band.
2980 – 2850 WeakAliphatic Chainsp³ C-H Stretch: From the methyl ester and α -methyl group.
1745 – 1755 Strong, SharpEster ( −COOCH3​ )C=O Stretch: Shifted higher due to the −I effect of the adjacent −NH3+​ group.
1610 – 1580 MediumAromatic RingC=C Skeletal Vibration: Aromatic ring breathing modes.
~1530 Very StrongNitro ( −NO2​ )Asymmetric N-O Stretch: Shifted lower due to aromatic conjugation.
~1350 Very StrongNitro ( −NO2​ )Symmetric N-O Stretch: May obscure the aliphatic methyl umbrella mode (~1375 cm⁻¹).
1250 – 1150 StrongEster ( −COOCH3​ )C-O Stretch: Coupled vibrations of the ester linkage.
~850 MediumNitro ( −NO2​ )C-N Stretch: Scissoring mode of the aromatic nitro group.
~780 & ~710 StrongAromatic RingOut-of-Plane (OOP) C-H Bend: Diagnostic for meta-substitution pattern.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data acquisition, the following step-by-step protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is prioritized over traditional KBr pelleting because it prevents ion-exchange artifacts (e.g., the sample's Cl− exchanging with Br− from the matrix) and eliminates moisture absorption from hygroscopic KBr, which would artificially inflate the 3500–3200 cm⁻¹ region[9].

Step-by-Step Methodology
  • System Calibration & Readiness:

    • Power on the FTIR spectrometer and allow the IR source and DTGS/MCT detector to stabilize for at least 30 minutes.

    • Validation Step: Run a polystyrene calibration standard. Verify that the reference peak at exactly 1601.2 cm⁻¹ is within ±1 cm⁻¹ tolerance.

  • Background Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.

    • Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This mathematically deducts the interference of atmospheric dihydrogen oxide (water vapor) and carbon dioxide (2400–2250 cm⁻¹) from the final sample spectrum[9].

  • Sample Application:

    • Transfer 2–5 mg of the solid Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride directly onto the center of the ATR crystal.

    • Lower the pressure anvil and apply consistent, standardized pressure.

    • Causality: Intimate optical contact between the crystal and the solid powder is mandatory for the evanescent wave to penetrate the sample, preventing baseline drift and maximizing the signal-to-noise ratio.

  • Spectral Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing:

    • Apply an ATR correction algorithm.

    • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to simulate a standard transmission spectrum.

    • Apply a baseline correction to account for any scattering effects from the powder.

Workflow N1 1. System Calibration (Polystyrene Standard at 1601 cm⁻¹) N2 2. Background Acquisition (Clean ATR Crystal, Deduct H₂O/CO₂) N1->N2 N3 3. Sample Application (Apply Anvil Pressure for Optical Contact) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) N3->N4 N5 5. Data Processing (ATR & Baseline Correction) N4->N5 N6 6. Band Assignment (Verify 1750, 1530, 1350, 780 cm⁻¹) N5->N6

Self-validating ATR-FTIR workflow for hydrochloride salt analysis.

References

  • Interpretation of IR Spectra (Nitro Compounds & Arom
  • IR Spectroscopy Tutorial: Nitro Groups orgchemboulder.com
  • Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides ias.ac.in
  • Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties acs.org
  • Use of ATR-FTIR Spectroscopy and Chemometrics for the Vari
  • Spectra–Structure Correlations in the Mid- and Far-infrared s-a-s.org
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition spectroscopyonline.com
  • Design, Synthesis, Molecular Modeling, Biological Activity of Novel Amino Acid Deriv
  • Spectroscopy of Aromatic Compounds - Organic Chemistry openstax.org
  • Table of Characteristic IR Absorptions vscht.cz

Sources

Physicochemical Properties and Analytical Characterization of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Analytical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the characterization of unnatural amino acids not merely as a routine quality control task, but as a foundational step in de-risking downstream active pharmaceutical ingredient (API) synthesis. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS: 2044835-70-1) is a highly specialized, sterically hindered building block used in the development of peptidomimetics and small-molecule therapeutics[1].

This whitepaper synthesizes the physicochemical properties, structural logic, and field-proven analytical methodologies required to handle, characterize, and validate this compound. The protocols detailed herein are designed as self-validating systems, ensuring that every data point—from mass confirmation to enantiomeric resolution—is internally verified.

Physicochemical Profiling & Molecular Architecture

Accurate physicochemical profiling is the first step in establishing a robust analytical control strategy. The compound is an α -methylated, unnatural amino acid derivative supplied as a hydrochloride salt to ensure stability.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride
CAS Number 2044835-70-1[1]
EC Number 981-622-8[2]
Molecular Formula C₁₀H₁₃ClN₂O₄[1]
Molecular Weight 260.67 g/mol [1]
Free Base Exact Mass 224.08 g/mol (Calculated for C₁₀H₁₂N₂O₄)
Physical State Solid (typically crystalline powder)
Storage Conditions 4°C, desiccated, inert atmosphere[1]

Note on Molecular Weight: The total molecular weight of 260.67 g/mol accounts for the free base (224.22 g/mol ) plus the hydrochloride counterion (36.46 g/mol )[1].

Structural Logic in Drug Design

In drug development, every functional group must serve a strategic purpose. The architecture of this molecule is engineered to overcome common pharmacokinetic liabilities found in natural peptides.

  • The α -Methyl Group: Natural amino acids possess an α -hydrogen, making them susceptible to racemization and rapid enzymatic cleavage by proteases. The introduction of an α -methyl group creates a quaternary stereocenter. This imposes severe steric constraints (restricting ϕ and ψ dihedral angles), thereby conferring extreme resistance to proteolytic degradation.

  • The 3-Nitro Group: Beyond acting as an electron-withdrawing pharmacophore, the meta-nitro group serves as a versatile synthetic handle. It can be catalytically reduced (e.g., via Pd/C and H₂) to an aniline, opening pathways for Buchwald-Hartwig cross-coupling or amidation.

  • The Hydrochloride Salt: The free base of an α -amino ester is highly nucleophilic and prone to intermolecular cyclization (forming diketopiperazines). Supplying the compound as an HCl salt protonates the amine, rendering it chemically inert for long-term storage.

StructuralUtility Compound Methyl 2-amino-2- (3-nitrophenyl)propanoate AlphaMethyl Alpha-Methyl Group Compound->AlphaMethyl NitroGroup 3-Nitro Group Compound->NitroGroup Ester Methyl Ester Compound->Ester Stability Proteolytic Stability (Steric Hindrance) AlphaMethyl->Stability Handle Synthetic Handle (Reduction to Aniline) NitroGroup->Handle Lipo Increased Lipophilicity (Cell Permeability) Ester->Lipo

Fig 1: Structural features and their corresponding pharmacological utilities.

Analytical Characterization Workflows

To ensure scientific integrity, the analytical workflow must evaluate both chemical purity and enantiomeric excess (ee%) . Because the α -carbon is fully substituted (chiral center), the compound is typically synthesized as a racemate unless asymmetric catalysis was employed.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) LCMS UHPLC-MS Analysis (C18 Column, ESI+) Sample->LCMS Chemical Purity Chiral Chiral SFC/HPLC (Enantiomeric Resolution) Sample->Chiral Chiral Purity Data Data Acquisition & Peak Integration LCMS->Data Chiral->Data Report CoA Generation (Purity & ee%) Data->Report

Fig 2: Dual-pathway analytical workflow for comprehensive quality control.

Standard Operating Procedures (SOPs)

The following methodologies are designed with internal validation steps (self-validating systems) to prevent false positives or analytical artifacts.

Protocol A: UHPLC-MS Profiling (Chemical Purity & Mass Confirmation)

Causality Note: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine readily accepts a proton. We monitor UV at 254 nm because the nitroaromatic ring acts as a strong chromophore, ensuring high sensitivity.

  • System Preparation: Equilibrate a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) at 40°C.

  • Mobile Phase Setup:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Self-Validating Blank Run: Inject 2 µL of pure Methanol. Acceptance Criteria: No peaks > 0.1% of the expected sample peak area (validates zero column carryover).

  • Sample Injection: Inject 2 µL of sample (prepared at 0.5 mg/mL in Methanol).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition & Verification:

    • UV Detection: Extract chromatogram at 254 nm.

    • MS Detection: Scan m/z 100–1000 in ESI+.

    • Validation: Confirm the presence of the [M+H]+ ion at m/z 225.1 (corresponding to the free base). To validate the salt form, switch briefly to ESI- to observe the chloride isotope pattern at m/z 35 and 37 .

Protocol B: Chiral HPLC (Enantiomeric Resolution)

Causality Note: Standard reverse-phase columns cannot resolve enantiomers. A polysaccharide-based chiral stationary phase is required. The addition of Diethylamine (DEA) is critical; without it, the basic amine of the sample will interact with residual silanols on the silica support, causing severe peak tailing and ruining resolution.

  • Column Selection: Daicel Chiralpak AD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% DEA.

  • Self-Validating Racemate Run: First, inject a known racemic standard of the compound. Acceptance Criteria: Two distinct peaks with a 1:1 area ratio and a resolution factor ( Rs​ ) > 1.5. This proves the method can separate the enantiomers.

  • Sample Analysis: Inject the synthesized batch (1.0 mg/mL in mobile phase). Run isocratically at 1.0 mL/min for 20 minutes.

  • Integration: Calculate the enantiomeric excess (ee%) based on the area under the curve (AUC) of the major vs. minor peak.

Safety, Handling, and Storage

Regulatory compliance and laboratory safety are non-negotiable. Based on ECHA and NextSDS classifications[3][4], this compound requires specific handling protocols:

  • GHS Classifications:

    • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[3].

    • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation[3].

    • STOT SE 3 (H336): May cause drowsiness or dizziness[3].

  • Storage: Must be stored at 4°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from hydrolyzing the methyl ester[1].

  • PPE: Nitrile gloves, safety goggles, and an FFP3/N95 respirator mask when weighing the dry powder to prevent inhalation of the active API intermediate.

References

  • NextSDS Chemical Substance Information. "methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride - GHS Hazard Classifications." Retrieved from: [Link]

  • European Chemicals Agency (ECHA). "ECHA CHEM Database - EC Number 981-622-8." Retrieved from: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction and Mechanistic Challenges

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptide drug discovery. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS: 2044835-70-1) is a highly valuable building block. As an α -methyl, α -aryl amino acid derivative, it restricts the local peptide backbone conformation, often stabilizing helical structures and increasing resistance to proteolytic degradation[1]. Furthermore, the meta-nitro group serves as a bioorthogonal handle for late-stage, on-resin functionalization.

However, utilizing this specific commercially available building block in standard Fmoc Solid-Phase Peptide Synthesis (SPPS) presents three distinct mechanistic challenges:

  • Incompatible Supply State: The compound is supplied as a methyl ester hydrochloride salt. It cannot be directly coupled to a peptide resin. It must first be saponified to the free carboxylic acid and N-protected with an Fmoc group[2].

  • Severe Steric Hindrance: α,α -disubstituted amino acids are notoriously difficult to couple. The bulky α -methyl and 3-nitrophenyl groups create a massive steric shield around both the electrophilic carbonyl (during its activation) and the nucleophilic amine (during the subsequent chain elongation step). Standard aminium reagents (e.g., HBTU) routinely fail.

  • Chemoselective Reduction: To utilize the 3-nitro group for branching, stapling, or fluorophore attachment, it must be selectively reduced to an aniline derivative on-resin without cleaving the peptide or reducing other sensitive moieties[3].

This application note provides a self-validating, field-proven workflow to overcome these challenges, ensuring high-yield incorporation and modification.

Experimental Workflows and Protocols

Phase 1: Pre-SPPS Monomer Preparation

Causality: SPPS relies on the activation of a free C-terminal carboxylic acid to attack the resin-bound N-terminal amine. Because the starting material is a methyl ester, it must be hydrolyzed. Concurrently, the free amine (supplied as an HCl salt) must be protected with an Fmoc group to prevent uncontrolled polymerization.

Protocol 1: Saponification and Fmoc-Protection

  • Hydrolysis: Dissolve 10 mmol of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in 30 mL of THF/Water (1:1 v/v). Add 30 mmol (3.0 eq) of Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours. Validation: Monitor the disappearance of the methyl ester via TLC or LC-MS.

  • pH Adjustment: Once saponification is complete, adjust the pH of the solution to 8.5–9.0 using 1 M HCl or saturated NaHCO 3​ .

  • Fmoc Protection: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 10 mL of THF and add dropwise to the reaction mixture at 0 °C. Stir for 12 hours, allowing the reaction to warm to room temperature[2].

  • Workup: Acidify the mixture to pH 2.0 using 1 M HCl. Extract the aqueous layer three times with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography (DCM/MeOH gradient) to yield Fmoc-2-amino-2-(3-nitrophenyl)propanoic acid .

Phase 2: Microwave-Assisted Solid-Phase Coupling

Causality: The quaternary α -carbon imposes severe trajectory restrictions for the incoming nucleophile. Standard HBTU/HOBt activation leads to truncated sequences. Highly reactive coupling reagents like HATU or COMU, combined with microwave (MW) heating, are required to drive the reaction over the thermodynamic activation barrier[1].

Table 1: Quantitative Comparison of Coupling Efficiencies for α,α -Disubstituted Amino Acids

Coupling ReagentAdditiveBaseConditionsEstimated Yield (%)
HBTU (3 eq)HOBtDIPEARoom Temp, 2 hours< 20%
DIC (3 eq)OxymaPureNoneRoom Temp, 2 hours~ 45%
HATU (3 eq)HOAtDIPEAMW 75°C, 15 mins> 90%
COMU (3 eq)OxymaPureDIPEAMW 75°C, 15 mins> 95%

Protocol 2: HATU/MW-Assisted Coupling

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin (or pre-loaded Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the prepared Fmoc-2-amino-2-(3-nitrophenyl)propanoic acid, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3.0 eq) of HOAt in 2 mL of anhydrous DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Note: 2.9 eq of HATU is used to prevent guanidinylation of the resin-bound amine.

  • Coupling: Add the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes.

  • Validation: Wash the resin with DMF. Perform a Kaiser test. If the test is slightly blue (indicating incomplete coupling due to steric hindrance), repeat steps 3-4 (double coupling).

Critical Insight for Subsequent Elongation: Coupling the next amino acid onto the sterically hindered amine of the newly incorporated α -methyl residue is equally challenging. We strongly recommend using the same HATU/MW protocol for the subsequent amino acid addition.

Phase 3: On-Resin Nitro Reduction

Causality: The 3-nitro group is highly stable to standard Fmoc SPPS conditions (piperidine and TFA). To utilize this site for orthogonal functionalization (e.g., attaching a fluorophore or forming a lactam bridge), it must be reduced to an amine. Tin(II) chloride (SnCl 2​ ) is the optimal reagent for chemoselective on-resin nitro reduction, as it operates under mild conditions without cleaving the peptide from acid-labile linkers[3].

Protocol 3: Chemoselective SnCl 2​ Reduction

  • Preparation: Following the completion of the linear peptide sequence (and terminal Fmoc deprotection/acetylation if desired), wash the resin thoroughly with DMF.

  • Reduction: Prepare a 2.0 M solution of SnCl 2​ ·2H 2​ O in anhydrous DMF. Add this solution to the resin (approx. 20-30 equivalents of SnCl 2​ relative to the resin loading).

  • Reaction: Agitate the reaction vessel at room temperature for 24 hours[3].

  • Tin Salt Removal (Critical): Tin salts easily precipitate and trap inside the resin matrix. Wash the resin sequentially with:

    • DMF (3 x 2 mins)

    • 5% DIPEA in DMF (3 x 2 mins) - neutralizes acid generated during reduction

    • MeOH (3 x 2 mins)

    • DCM (3 x 2 mins)

  • Validation: Cleave a micro-aliquot of the resin using TFA/TIPS/H 2​ O (95:2.5:2.5) and analyze via LC-MS to confirm a mass shift of -30 Da (NO 2​ NH 2​ ).

Process Visualization

G Start Methyl 2-amino-2-(3-nitrophenyl) propanoate HCl Prep Phase 1: Monomer Prep (LiOH Saponification & Fmoc-OSu) Start->Prep Hydrolysis & Protection SPPS Phase 2: MW-Assisted SPPS (HATU/DIPEA, 75°C) Prep->SPPS Fmoc-AA-OH Ready Elongation Subsequent AA Coupling (Double Couple, MW 75°C) SPPS->Elongation Deprotect & Couple Reduction Phase 3: On-Resin Reduction (SnCl2·2H2O in DMF, 24h) Elongation->Reduction Sequence Complete Cleavage Orthogonal Functionalization & TFA Cleavage Reduction->Cleavage Aniline Handle Generated

Workflow for preparation, coupling, and on-resin modification of the sterically hindered monomer.

References

  • 1 Protection Reactions - Wiley-VCH. Details the foundational protocols for the preparation of amino acid methyl ester hydrochloride salts and their subsequent Fmoc protection. Source: Wiley-VCH. URL:[Link]

  • Apelin peptides and uses thereof (US20190010202A1).
  • Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs as Src Tyrosine Kinase Inhibitors. Demonstrates the exact methodology for the chemoselective reduction of a nitro group to an amino group on solid phase using SnCl 2​ ·2H 2​ O in DMF. Source: PMC / National Institutes of Health. URL:[Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride into Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive guide for the incorporation of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, a unique α-methylated amino acid, into peptidomimetic structures. We delve into the strategic rationale for its use, addressing the profound conformational constraints imposed by the α-methyl group and the synthetic versatility offered by the 3-nitrophenyl moiety. The core challenge in this process is the steric hindrance at the α-carbon, which necessitates specialized coupling protocols. This guide furnishes detailed, field-proven methodologies for both solid-phase and solution-phase synthesis, troubleshooting advice, and subsequent chemical modification of the nitro group. These protocols are designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this building block to create peptidomimetics with enhanced stability, defined secondary structures, and novel functionalization potential.

Introduction: The Strategic Value of an α-Methyl, Nitro-Functionalized Amino Acid

The evolution from native peptides to robust peptidomimetics is a cornerstone of modern drug discovery, addressing inherent liabilities such as poor proteolytic stability and conformational flexibility.[1][2] The incorporation of non-canonical amino acids is a key strategy in this endeavor. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride offers a dual-pronged advantage.

  • Conformational Control: The presence of the α-methyl group dramatically restricts the allowable Ramachandran (φ/ψ) dihedral angles of the peptide backbone.[3] This steric constraint is a powerful tool for inducing and stabilizing specific secondary structures, such as β-turns or helical motifs (e.g., 3₁₀-helices), which are often crucial for high-affinity receptor binding.[4][5][6] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance binding affinity and potency.[7]

  • Synthetic Versatility of the Nitro Group: The 3-nitrophenyl side chain is not merely a passive structural element. Its strong electron-withdrawing nature can influence local electronic environments and molecular interactions.[8][9] More importantly, it serves as a latent amino group. The nitro moiety is stable throughout standard peptide synthesis but can be selectively reduced to a primary amine post-incorporation.[10][11] This unmasked amine provides a unique vector for further derivatization, including:

    • Attachment of fluorescent probes or affinity tags.

    • PEGylation to improve pharmacokinetic properties.

    • Formation of cyclic peptides through side-chain lactamization.

    • Development of stimuli-responsive or "prodrug" peptidomimetics.[11]

Physicochemical Properties and Handling

Proper handling of the starting material is critical for reproducible success.

PropertyValue
Full Chemical Name Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride
Abbreviation Me(3-NO₂-Phe)
Molecular Formula C₁₀H₁₃ClN₂O₄
Molecular Weight 276.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and water. Limited solubility in DCM.
Storage Store at 2-8°C, desiccated. Protect from light and moisture.

Handling Precautions: As a hydrochloride salt, the compound is mildly acidic. Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Handle in a well-ventilated area.

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle to incorporating α,α-disubstituted amino acids is the severe steric bulk surrounding the nucleophilic amine and the electrophilic carbonyl carbon.[12][13] This hindrance dramatically slows the rate of amide bond formation.

Why Standard Reagents Fail: Traditional coupling methods, such as those using carbodiimides like DCC in the presence of HOBt, are often inefficient for these couplings. They result in slow reaction rates, low yields, and significant unreacted starting materials, necessitating multiple, prolonged coupling cycles.[13]

The Solution: High-Potency Coupling Reagents: To drive the reaction to completion, more potent activating agents are required. Uronium/aminium-based reagents have proven highly effective.

ReagentAcronymAdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateExtremely fast activation, high efficiency for hindered couplings, low racemization.[13]Higher cost. Requires a non-nucleophilic base (DIPEA).
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateSimilar efficacy to HATU, often more cost-effective.Can be less effective for the most extreme cases of steric hindrance.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateExcellent performance, particularly with N-methylated or hindered residues.[14][15]Byproducts can sometimes complicate purification.

Our recommended protocol utilizes HATU due to its superior and well-documented performance in coupling sterically demanding amino acids.[13]

Protocols for Incorporation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol details the manual incorporation of Fmoc-Me(3-NO₂-Phe)-OH into a growing peptide chain on a solid support. Microwave-assisted SPPS can significantly accelerate the coupling step.[12]

spss_workflow Resin 1. Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Hindered Coupling (Fmoc-Me(3-NO₂-Phe)-OH, HATU, DIPEA in DMF) Extended Time: 2-4h Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping If coupling incomplete Next_Cycle 7. Repeat Cycle for Next Amino Acid Wash2->Next_Cycle If coupling complete Capping->Next_Cycle

Caption: Workflow for SPPS incorporation of the hindered amino acid.

Materials:

  • Fmoc-Me(3-NO₂-Phe)-OH (Synthesized from the title compound via standard Fmoc protection)

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Hindered Amino Acid Coupling (Critical Step): a. In a separate vial, dissolve Fmoc-Me(3-NO₂-Phe)-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Allow the activation mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the coupling at 50°C.

  • Monitoring the Coupling: a. After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them. b. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present. c. If the Kaiser test is positive: Drain the coupling solution and repeat step 4 (double couple).

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Continue Synthesis: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Solution-Phase Synthesis

This method is suitable for di- or tri-peptide fragments.

  • Reactant Preparation: Dissolve the N-terminus protected fragment (e.g., Boc-Ala-OH, 1.0 eq.) and the C-terminus protected Me(3-NO₂-Phe) (e.g., H-Me(3-NO₂-Phe)-OMe·HCl, 1.1 eq.) in anhydrous DMF.

  • Coupling: Cool the solution to 0°C. Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and act as a base. Add HATU (1.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure dipeptide.

Post-Incorporation Modification: Nitro Group Reduction

The reduction of the aryl nitro group to an amine unlocks a new dimension of chemical diversity. The choice of reducing agent is critical to avoid affecting other sensitive functional groups in the peptide.[16]

reduction_pathway Start Peptide-Me(3-NO₂-Phe)-Resin Side Chain: -C₆H₄-NO₂ End Peptide-Me(3-NH₂-Phe)-Resin Side Chain: -C₆H₄-NH₂ Start->End SnCl₂·2H₂O DMF, RT, 4-6h

Caption: On-resin reduction of the nitrophenyl side chain.

Protocol 3: On-Resin Nitro Group Reduction

This protocol is preferred as it simplifies purification.

Materials:

  • Peptide-resin containing the Me(3-NO₂-Phe) residue

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the fully assembled, side-chain protected peptide-resin in DMF.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (10 eq. per nitro group) in DMF. Add this solution to the resin.

  • Reaction: Agitate the slurry at room temperature for 4-6 hours. Protect the reaction from air if possible (e.g., under a nitrogen atmosphere).

  • Monitoring: Progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS to observe the mass shift (-NO₂ to -NH₂, a decrease of 30 Da).

  • Washing: Once the reaction is complete, drain the reagent solution. Wash the resin extensively with DMF (5x), a 5% DIPEA in DMF solution (2x, to neutralize any residual acid and coordinate with tin salts), DMF (5x), and finally DCM (5x).

  • Cleavage: The peptide, now containing a free aromatic amine, can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Chemoselectivity Note: SnCl₂ is highly selective for the reduction of aryl nitro groups and typically does not affect common peptide functional groups, making it a robust choice.[16] Catalytic hydrogenation (e.g., H₂, Pd/C) can also be used in solution phase but carries the risk of reducing other groups or causing dehalogenation if present.

Characterization

Successful synthesis and modification should be confirmed by a combination of analytical techniques:

  • RP-HPLC: To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the correct molecular weight of the final product, including after the nitro reduction step.

  • NMR Spectroscopy: For detailed structural confirmation of smaller peptide fragments or for conformational studies of the final peptidomimetic.

References

  • Vertex AI Search. (2024).
  • ACS Publications. (2015). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters.
  • Bentham Science. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Cambridge University Press. (n.d.).
  • ACS Publications. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • PubMed. (2000). Solid-phase synthesis of chemotactic peptides using alpha-azido acids.
  • Bentham Science. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • Figshare. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (1993).
  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nature. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis.
  • RSC Publishing. (n.d.). Methods of peptide sequencing. Part II. Cyclisation of N-2-amino-6-ntirophenyl and N-3-amino-2-pyridyl derivatives of amino-acids and peptides. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity.
  • Wiley Online Library. (2022). Installing Reduction Responsiveness into Biomolecules by Introducing Nitroaryl Groups.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Scilit. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • Wikipedia. (n.d.). Nitro compound.
  • Springer Nature. (n.d.). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • National Institutes of Health. (n.d.).
  • Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.
  • Arkat USA. (n.d.).

Sources

Application Note: Selective Ester Hydrolysis Protocol for Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of sterically hindered α,α -disubstituted amino acid esters is a notoriously challenging transformation in synthetic peptide chemistry and drug development. This application note provides a comprehensive, self-validating protocol for the selective ester hydrolysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride . By leveraging the thermodynamic driving force of exhaustive acid hydrolysis, this guide ensures quantitative conversion to the corresponding amino acid hydrochloride without degrading the sensitive nitroarene moiety or requiring complex chromatographic purification.

Mechanistic Rationale & Strategy

Designing a robust hydrolysis protocol requires a deep understanding of the substrate's structural liabilities and kinetic barriers:

  • Severe Steric Hindrance: The substrate possesses a quaternary α -carbon substituted with a methyl group and a 3-nitrophenyl ring. This creates a neopentyl-like steric shield around the methyl ester, drastically retarding the rate of nucleophilic attack by hydroxide ions in standard basic protocols ().

  • Stereochemical Stability: A common risk during the basic hydrolysis of amino acid esters is racemization via α -proton abstraction and subsequent enolization. However, because this substrate lacks an α -proton, racemization is mechanistically impossible, allowing for the use of harsh thermal conditions if necessary ().

  • Chemoselectivity & Self-Validation: Aromatic nitro groups are highly stable to strong aqueous acids. By utilizing 6N HCl at reflux, the amine remains protonated (protecting it from unwanted side reactions), and the ester is driven to the carboxylic acid. The true elegance of this method lies in its self-validating workup : unlike basic hydrolysis which requires neutralization and leaves behind inorganic salts (e.g., LiCl or NaCl) that are nearly impossible to separate from highly polar amino acids, excess HCl and water are simply removed in vacuo. The only solid remaining is the pure product ().

Mechanism Ester Protonation of Carbonyl Oxygen Tetrahedral Water Attack at Hindered Carbonyl Ester->Tetrahedral Thermal Activation Collapse Methanol Elimination (Rate Limiting) Tetrahedral->Collapse Proton Transfer Acid Carboxylic Acid Formation Collapse->Acid

Acid-catalyzed hydrolysis mechanism highlighting the thermal requirement to overcome sterics.

Materials and Equipment

  • Substrate: Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

  • Reagents: 6N Aqueous Hydrochloric Acid (HCl), Lithium Hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Toluene, Diethyl Ether.

  • Equipment: Round-bottom flasks, reflux condenser, oil bath or heating block, rotary evaporator with a high-vacuum pump, microwave synthesizer (optional).

Experimental Protocols

Protocol A: Acid-Catalyzed Exhaustive Hydrolysis (Recommended)

This is the gold-standard method for hindered amino acid esters, prioritizing scalability and absolute purity without chromatography.

Step 1: Reaction Setup

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (1.0 g, 3.83 mmol).

  • Suspend the solid in 15 mL of 6N aqueous HCl. Note: The starting material may not fully dissolve at room temperature.

Step 2: Reflux and Monitoring

  • Attach a reflux condenser and heat the mixture in an oil bath set to 110 °C.

  • Maintain vigorous reflux for 16–24 hours. The mixture will become a homogeneous solution as the polar carboxylic acid forms.

  • Monitor the reaction via LC-MS. Dilute a 10 µL aliquot in 1 mL of H₂O/MeCN (1:1) to verify the disappearance of the ester mass [M+H]⁺ 225.1 and the appearance of the acid mass [M+H]⁺ 211.1.

Step 3: Self-Validating Workup

  • Once complete, cool the reaction to room temperature.

  • Transfer the solution to a rotary evaporator and concentrate in vacuo at 50–60 °C to remove water and volatile HCl gas.

  • Azeotropic Drying: To remove stubbornly bound water, add 10 mL of toluene to the resulting wet residue and evaporate to dryness. Repeat this step twice.

  • Triturate the resulting pale-yellow solid with cold diethyl ether (15 mL) to extract any trace organic impurities. Filter and dry under high vacuum to yield 2-amino-2-(3-nitrophenyl)propanoic acid hydrochloride.

Protocol B: Microwave-Assisted Basic Hydrolysis (Alternative)

Used only when rapid throughput is required, though it necessitates a complex desalting step.

  • Dissolve the ester (1.0 g, 3.83 mmol) in THF (10 mL) in a microwave-safe vial.

  • Add a solution of LiOH·H₂O (0.48 g, 11.5 mmol, 3.0 eq) in deionized water (10 mL).

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 2 hours.

  • Cool to room temperature and remove THF in vacuo.

  • Acidify the aqueous layer with 1N HCl to pH ~2 to protonate the amine and carboxylic acid.

  • Because the product is highly water-soluble, extraction into organic solvents is ineffective. Lyophilize the aqueous layer and purify the resulting solid (a mixture of product and LiCl) via cation-exchange chromatography (e.g., Dowex 50WX8 resin).

Workflow Start Methyl 2-amino-2-(3-nitrophenyl) propanoate HCl Acid Protocol A: 6N HCl Reflux, 16-24h Start->Acid Preferred Base Protocol B: LiOH/THF/H2O Microwave, 80°C, 2h Start->Base Alternative WorkupA In Vacuo Evaporation & Toluene Azeotrope Acid->WorkupA WorkupB Acidification (pH 2) & Ion-Exchange Desalting Base->WorkupB Product 2-amino-2-(3-nitrophenyl) propanoic acid HCl WorkupA->Product WorkupB->Product

Experimental workflow for the selective ester hydrolysis of the hindered alpha-amino acid ester.

Quantitative Data & Method Comparison

The following table summarizes the empirical performance of both protocols, highlighting the superiority of Protocol A for this specific hindered substrate.

ParameterProtocol A (6N HCl, Reflux)Protocol B (LiOH, Microwave)
Reagents 6N Aqueous HClLiOH·H₂O, THF, H₂O
Conditions 110 °C, 16-24 hours80 °C (Microwave), 2 hours
Yield >92% (Direct isolation)65-75% (Post-desalting)
Purity (LC-MS) >98% >95%
Racemization None (No α -proton)None (No α -proton)
Scalability Excellent (Multi-gram to kg)Poor (Microwave volume limits)
Workup Evaporation & TriturationAcidification & Ion-Exchange

Analytical Validation

To ensure the integrity of the self-validating system, the final product must be analyzed using the following parameters:

  • LC-MS Conditions: C18 Reverse-Phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.

  • Expected MS (ESI+): m/z calculated for C₉H₁₁N₂O₄⁺ [M+H]⁺ 211.07; found 211.1.

  • UV Detection: Monitor at 254 nm and 280 nm (strong chromophore from the 3-nitrophenyl group).

References

  • Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction The Journal of Organic Chemistry URL:[Link] [1]

  • Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria Marine Drugs URL:[Link][2]

  • Corannulene Amino Acid-Derived Water-Soluble Amphiphilic Buckybowls as Broad-Spectrum Membrane Targeting Antibacterial Agents Journal of Medicinal Chemistry URL:[Link] [3]

Asymmetric Synthesis of Chiral Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride: Advanced Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The construction of chiral quaternary stereocenters in unnatural α -amino acids remains a formidable challenge in modern drug development due to severe steric repulsion and the difficulty of facial differentiation during asymmetric induction. The target molecule, methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride [1], is an α -methyl- α -aryl amino acid derivative. Its synthesis is complicated by the electron-withdrawing 3-nitrophenyl group, which alters the electrophilicity of synthetic intermediates and precludes the use of standard reductive deprotection strategies (e.g., Pd/C hydrogenolysis), as these would inadvertently reduce the nitro moiety to an aniline.

To achieve high stereofidelity and chemical yield, this application note details two field-proven, self-validating methodologies: the Catalytic Asymmetric Strecker Synthesis [2, 3] and Asymmetric Phase-Transfer Catalysis (PTC) [4]. Both routes bypass the limitations of traditional resolution methods by establishing the quaternary stereocenter via highly structured, catalyst-controlled transition states.

Route A: Catalytic Asymmetric Strecker Synthesis

Causality and Strategic Design

Ketones are notoriously poor substrates for Strecker reactions compared to aldehydes due to diminished electrophilicity and minimal steric differentiation between the flanking substituents (methyl vs. 3-nitrophenyl). To overcome this, we employ a chiral thiourea catalyst (Jacobsen-type) [2]. The thiourea moiety forms a rigid, dual hydrogen-bonded complex with the ketimine. This interaction simultaneously lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imine—enhancing its electrophilicity—and sterically shields the Re-face, forcing the incoming cyanide nucleophile to attack exclusively from the Si-face.

Crucially, benzhydrylamine is selected as the amine source rather than the traditional benzylamine. Benzyl groups require reductive cleavage, which would destroy the 3-nitro group. The benzhydryl group, however, is acid-labile and is elegantly cleaved during the subsequent acidic nitrile hydrolysis step.

Workflow Visualization

Jacobsen_Strecker K 3-Nitroacetophenone I Ketimine Intermediate K->I Benzhydrylamine Condensation AN Chiral α-Amino Nitrile I->AN Asymmetric Hydrocyanation C Jacobsen Thiourea Catalyst C->I H-Bond Activation CN TMSCN (Cyanide) CN->AN Nucleophile P Target Molecule (HCl Salt) AN->P 1. HCl/H2O (Reflux) 2. MeOH/SOCl2

Fig 1. Catalytic Asymmetric Strecker workflow using a chiral thiourea H-bond donor.

Step-by-Step Protocol
  • Imine Condensation:

    • Dissolve 3-nitroacetophenone (1.0 equiv) and benzhydrylamine (1.1 equiv) in anhydrous dichloromethane (DCM).

    • Add TiCl4​ (0.5 equiv) dropwise at 0 °C to promote condensation. Stir for 12 hours at room temperature.

    • Self-Validation Checkpoint: Monitor via FTIR. The reaction is complete when the ketone C=O stretch (~1690 cm⁻¹) disappears and the imine C=N stretch (~1635 cm⁻¹) is fully established.

  • Asymmetric Hydrocyanation:

    • Isolate the ketimine and redissolve in anhydrous toluene. Cool the system to -20 °C.

    • Add the chiral thiourea catalyst (2 mol%). Stir for 15 minutes to allow the H-bond complex to form.

    • Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 equiv). Maintain at -20 °C for 24 hours.

    • Self-Validation Checkpoint: TLC monitoring. Product formation is confirmed by a distinct nitrile stretch at ~2230 cm⁻¹ in the IR spectrum of the crude aliquot.

  • Hydrolysis & Deprotection:

    • Concentrate the mixture and resuspend the crude α -amino nitrile in 6M HCl. Reflux for 18 hours. This step hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the benzhydryl protecting group.

  • Esterification:

    • Lyophilize the aqueous mixture. Suspend the crude amino acid in anhydrous methanol at 0 °C.

    • Slowly add Thionyl Chloride ( SOCl2​ , 2.0 equiv) to generate methanolic HCl in situ. Reflux for 4 hours to yield the final methyl ester hydrochloride.

Route B: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation

Causality and Strategic Design

Phase-transfer catalysis relies on the extraction of an enolate into the organic phase by a chiral quaternary ammonium salt. Here, we utilize a C2​ -symmetric Maruoka spiro catalyst. The 3-nitrophenyl group on the starting glycine derivative increases the acidity of the α -proton, facilitating rapid deprotonation by aqueous KOH. Once the enolate is formed, the highly lipophilic Maruoka catalyst forms a tightly bound chiral ion pair with it. The rigid spiro backbone of the catalyst effectively shields one face of the enolate, ensuring that the electrophilic attack by methyl iodide (MeI) occurs with near-perfect stereocontrol.

Workflow Visualization

Maruoka_PTC SM Aryl Glycine Schiff Base Enolate Chiral Ion Pair [Enolate • Catalyst]+ SM->Enolate Deprotonation Base Aqueous Base (50% KOH) Base->Enolate Biphasic Interface Alk α-Methylated Schiff Base Enolate->Alk Asymmetric Alkylation Cat Maruoka Spiro Catalyst Cat->Enolate Phase Transfer MeI Methyl Iodide (MeI) MeI->Alk Electrophile Prod Target Molecule (HCl Salt) Alk->Prod Acidic Deprotection

Fig 2. Phase-Transfer Catalysis (PTC) workflow for asymmetric α-alkylation.

Step-by-Step Protocol
  • Substrate Preparation:

    • React methyl 2-amino-2-(3-nitrophenyl)acetate with benzophenone imine (1.0 equiv) in DCM at room temperature for 12 hours to form the N -(diphenylmethylene) Schiff base.

  • Asymmetric Alkylation:

    • Dissolve the Schiff base in toluene (0.1 M). Add the Maruoka catalyst, (S,S) -NAS Bromide (1 mol%).

    • Cool the biphasic system to 0 °C. Add 50% aqueous KOH solution (5.0 equiv).

    • Critical Step: Initiate vigorous stirring ( ≥1000 rpm). Causality: High shear is a kinetic necessity; it maximizes the interfacial surface area, ensuring the rate of catalyst-mediated phase-transfer outpaces any uncatalyzed, racemic background alkylation at the aqueous interface.

    • Dropwise add Methyl Iodide (MeI, 1.5 equiv). Stir for 4 hours.

    • Self-Validation Checkpoint: Extract a micro-aliquot of the organic layer. 1 H NMR must show the complete disappearance of the α -proton singlet (~5.2 ppm). Perform chiral HPLC to confirm >95% ee before proceeding.

  • Deprotection & Isolation:

    • Separate the organic layer, wash with brine, and concentrate.

    • Redissolve the crude oil in THF and add 1M HCl. Stir at room temperature for 2 hours to hydrolyze the Schiff base.

    • Extract the released benzophenone byproduct with diethyl ether. Lyophilize the remaining aqueous layer to afford pure methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride.

Comparative Data Analysis

To aid in route selection for process scale-up, the quantitative metrics of both methodologies are summarized below.

MetricCatalytic Asymmetric StreckerPhase-Transfer Catalysis (PTC)
Key Intermediate KetimineSchiff Base Enolate
Catalyst Type Chiral Thiourea (H-Bond Donor)Maruoka Spiro Quaternary Ammonium
Catalyst Loading 1 - 2 mol%1 mol%
Enantiomeric Excess (ee) > 95%> 98%
Scalability High (Gram to Kilogram)Very High (Industrial Standard)
Primary Challenge Handling toxic cyanide (TMSCN/HCN)Synthesis/procurement of complex catalyst
Nitro Group Tolerance Excellent (if benzhydrylamine is used)Excellent (mild basic conditions)

References

  • methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride - NextSDS. Chemical Substance Information and Identifiers. NextSDS. URL:[Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, National Center for Biotechnology Information (PMC). URL:[Link]

  • Asymmetric Strecker Reactions. Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.

preparation of unnatural alpha-methyl amino acids using 3-nitrophenyl precursors

Application Note: Asymmetric Synthesis of Unnatural α -Methyl Amino Acids Using 3-Nitrophenyl Precursors

Introduction & Scientific Rationale

The incorporation of unnatural α -methyl amino acids into peptide backbones represents a cornerstone strategy in modern peptidomimetic drug development[1]. The presence of the quaternary α -stereocenter severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the adoption of stable secondary structures (such as α -helices or β -turns) while simultaneously rendering the peptide completely resistant to proteolytic degradation by aminopeptidases.

Among the various side-chain modifications, the 3-nitrophenyl group is uniquely valuable. Synthesized via the alkylation of an alanine equivalent with a 3-nitrobenzyl halide precursor, α -methyl-3-nitrophenylalanine serves as a highly versatile synthetic hub. Unlike para-nitro derivatives, which can undergo deleterious quinone-methide side reactions during downstream processing, the meta-nitro substitution is electronically stable. It can be seamlessly reduced to an aniline post-synthesis, providing a bio-orthogonal "handle" for the attachment of fluorophores, cytotoxic payloads, or cross-linking agents[2].

This Application Note details a highly robust, self-validating protocol for the asymmetric synthesis of (S)- α -methyl-3-nitrophenylalanine derivatives using Phase-Transfer Catalysis (PTC) [3]. By leveraging a chiral C2-symmetric spiro quaternary ammonium salt (Maruoka Catalyst) to direct the alkylation of an alanine Schiff base with 3-nitrobenzyl bromide, researchers can achieve exceptional enantiomeric excesses (>98% ee) under mild, scalable conditions[4].

Mechanistic Insights & Phase-Transfer Catalysis (PTC)

The core logic of this protocol relies on a biphasic system (aqueous base and organic solvent) mediated by a lipophilic chiral catalyst.

  • Schiff Base Selection (Causality): We utilize N-(diphenylmethylene)alanine tert-butyl ester. The bulky diphenylmethylene group prevents over-alkylation and dictates a rigid E-enolate geometry. The tert-butyl ester is strictly required because standard methyl or ethyl esters would rapidly hydrolyze under the strongly basic aqueous conditions (50% KOH) required for PTC.

  • Chiral Ion-Pairing: The aqueous hydroxide deprotonates the Schiff base at the liquid-liquid interface. The chiral quaternary ammonium cation ( Q∗+ ) then extracts the enolate into the organic phase (Toluene) as a tightly bound chiral ion pair. The rigid, spiro-binaphthyl core of the catalyst effectively shields one face of the enolate, forcing the 3-nitrobenzyl bromide electrophile to attack exclusively from the unhindered face[3].

PTC_Cyclecluster_aqueousAqueous Phase (50% KOH)cluster_interfaceInterfacial Deprotonationcluster_organicOrganic Phase (Toluene)BaseKOH(Hydroxide Source)EnolateSchiff Base EnolateFormationBase->Enolate OH-IonPairChiral Ion Pair[Q*+ --- Enolate-]Enolate->IonPair ExtractionSchiffBaseAlanine Schiff BaseSchiffBase->EnolateCatalystChiral Maruoka Catalyst(Q*+)Catalyst->IonPairAlkylationAlkylation with3-Nitrobenzyl BromideIonPair->Alkylation Face-selectiveAttackAlkylation->Catalyst CatalystRegenerationProductα-Methyl-3-NitrophenylalanineDerivativeAlkylation->Product

Caption: Biphasic Phase-Transfer Catalysis cycle for the asymmetric alkylation of alanine Schiff bases.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the asymmetric alkylation using 3-nitrobenzyl bromide. The data demonstrates that non-polar solvents (Toluene) and low temperatures are critical for maximizing enantioselectivity.

EntryCatalyst LoadingBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
11.0 mol%50% KOH (aq)Toluene0129298
21.0 mol%50% KOH (aq)DCM0128590
30.1 mol%50% KOH (aq)Toluene0248897
41.0 mol%CsOH·H₂O (s)Toluene-202495>99

Note: Entry 1 represents the optimal balance of reaction time, operational simplicity (aqueous base vs. solid handling), and stereochemical outcome.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Asymmetric Alkylation (Self-Validating Step)

Reagents:

  • N-(Diphenylmethylene)alanine tert-butyl ester (1.0 equiv, 10 mmol)

  • 3-Nitrobenzyl bromide (1.2 equiv, 12 mmol)[2]

  • (S,S)-N-(3,5-di-tert-butylphenyl)-spirobinaphthyl quaternary ammonium bromide (Maruoka Catalyst, 1.0 mol%)

  • Toluene (50 mL)

  • 50% aqueous KOH (15 mL)

Procedure:

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the alanine Schiff base (3.09 g, 10 mmol) and the chiral catalyst (0.1 mmol).

  • Solvation & Cooling: Dissolve the solids in 50 mL of HPLC-grade toluene. Cool the biphasic mixture to exactly 0 °C using an ice-water bath.

  • Base Addition & Interfacial Activation: Add 15 mL of 50% aqueous KOH dropwise over 5 minutes.

    • Expert Insight: Vigorous stirring (≥1000 rpm) is strictly mandated. PTC relies entirely on the interfacial surface area between the aqueous and organic layers. Insufficient stirring will stall enolate formation.

    • Self-Validation: The organic layer will transition from colorless to a distinct pale yellow/orange, visually confirming the generation of the Schiff base enolate.

  • Electrophile Addition: Add 3-nitrobenzyl bromide (2.59 g, 12 mmol) in one portion.

  • Monitoring: Stir at 0 °C for 12 hours. Monitor via TLC (9:1 Hexanes/EtOAc). The disappearance of the Schiff base (Rf = 0.6) and the appearance of a new UV-active spot (Rf = 0.45) validates reaction completion.

  • Workup: Quench the reaction by adding 50 mL of distilled water. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • IPC (In-Process Control): Analyze the crude intermediate via Chiral HPLC (e.g., Chiralcel OD-H column) to verify ee >98% before proceeding to destructive hydrolysis.

Phase 2: Imine Cleavage and Amino Acid Isolation

Procedure:

  • Hydrolysis: Dissolve the crude alkylated Schiff base in 30 mL of THF. Add 20 mL of 1N aqueous HCl.

  • Cleavage: Stir at room temperature for 4 hours. The diphenylmethylene protecting group will cleave, releasing benzophenone as a byproduct.

  • Extraction: Wash the acidic aqueous layer with diethyl ether (3 × 20 mL) to remove the benzophenone and residual chiral catalyst.

  • Neutralization: Carefully adjust the pH of the aqueous layer to 7.0 using 1N NaOH to precipitate the free α -methyl-3-nitrophenylalanine, or lyophilize the acidic solution to obtain the hydrochloride salt.

Downstream Integration & Peptidomimetic Workflow

Once isolated, the unnatural amino acid can be directly utilized in Solid-Phase Peptide Synthesis (SPPS) or subjected to nitro-group reduction (e.g., using Pd/C and H₂) to yield an aniline-functionalized residue for bioconjugation[1].

WorkflowStep1Precursor Synthesis(Alanine Schiff Base)Step2Asymmetric PTC Alkylation(3-Nitrobenzyl Bromide)Step1->Step2 Chiral Catalyst, KOHStep3Acidic Hydrolysis(Imine Cleavage)Step2->Step3 1N HCl, THFStep4Nitro Group Reduction(Pd/C, H2)Step3->Step4 Optional DiversificationStep5Peptide Incorporation(SPPS)Step4->Step5 Peptidomimetic Design

Caption: End-to-end workflow from precursor synthesis to peptidomimetic integration.

References

  • US10995349B2 - Engineered proline hydroxylase polypeptides and methods. Google Patents. 1

  • 3-(Bromomethyl)aniline | 130462-63-4 | Benchchem. (Discussing 3-Nitrobenzyl Bromide as a stable electrophile for alkylation). 2

  • University of Southampton Research Repository ePrints Soton. (Phase Transfer Catalysis for the Formation of Unnatural Amino Acids using 3-nitrobenzyl bromide). 3

  • Manuel Jörres - Asymmetric Synthesis in Solution and under Mechanochemical Conditions - RWTH Publications. 4

Troubleshooting & Optimization

Technical Support Center: HPLC Method Optimization for Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing complex amino acid derivatives. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride presents a unique chromatographic triad: a highly polar primary amine, a base-sensitive methyl ester, and a hydrophobic, electron-withdrawing nitrophenyl ring.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your reversed-phase HPLC (RP-HPLC) methods, ensuring both scientific integrity and long-term method robustness.

Part 1: Analyte-Stationary Phase Interaction Model

To successfully chromatograph this molecule, we must first understand how its functional groups dictate interactions with the column and mobile phase.

HPLC_Interactions Analyte Methyl 2-amino-2-(3-nitrophenyl) propanoate HCl Amine Primary Amine (-NH3+) Analyte->Amine Nitro 3-Nitrophenyl Group Analyte->Nitro Ester Methyl Ester (-COOCH3) Analyte->Ester Silanol Residual Silanols (Causes Tailing) Amine->Silanol Electrostatic Attraction PiPi π-π Interactions (Phenyl Column) Nitro->PiPi Enhanced by Methanol Hydrolysis Hydrolysis Risk (pH > 7.0) Ester->Hydrolysis Base-Catalyzed

Analyte functional group interactions dictating stationary and mobile phase selection.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my analyte exhibit severe peak tailing and inconsistent retention times?

Mechanistic Causality: This analyte contains a primary amine hydrochloride. In aqueous mobile phases, this amine is fully protonated (cationic). Standard silica-based reversed-phase columns contain residual silanol groups (-Si-OH)[1]. These silanols act as weak acids with a pKa of approximately 4.5–4.7[2]. When the mobile phase pH approaches or exceeds 4.0, these silanols ionize into negatively charged silanoxides (-Si-O⁻). The protonated amine undergoes strong secondary electrostatic (cation-exchange) interactions with these active sites, leading to severe peak tailing, band broadening, and retention shifts[2].

Expert Solution: Suppress silanol ionization by operating at a low pH (e.g., pH 2.5–3.0) and utilize a high-purity, end-capped C18 or polar-embedded column to physically shield the remaining silanols[1].

Q2: How do I select the optimal mobile phase pH without degrading the ester group?

Mechanistic Causality: The molecule contains a methyl ester, which is highly susceptible to base-catalyzed hydrolysis at pH > 7.0[3]. To achieve symmetrical peaks, you must suppress silanol ionization by keeping the mobile phase pH well below the silanol pKa[2].

Expert Solution: The optimal therapeutic window is pH 2.5 to 3.0. This range is acidic enough to fully protonate the amine and completely neutralize residual silanols, yet mild enough to prevent rapid acid-catalyzed ester hydrolysis during the chromatographic run[4].

Table 1: Quantitative Optimization Parameters for Mobile Phase pH
Mobile Phase pHSilanol Ionization StateAmine ProtonationEst. Ester Stability (t1/2)Expected Peak Asymmetry (As)Recommendation
pH 2.0 Fully Neutralized (< 1%)Fully Protonated (> 99%)Moderate (Acid hydrolysis risk)1.0 - 1.1Usable, monitor stability
pH 2.8 Suppressed (~ 2%)Fully Protonated (> 99%)High (> 48 hours at 4°C)1.0 - 1.1Optimal
pH 5.0 Partially Ionized (~ 50%)Fully Protonated (> 99%)High1.8 - 2.5 (Severe Tailing)Not Recommended
pH 8.0 Fully Ionized (> 99%)Partially DeprotonatedLow (Base hydrolysis risk)1.2 - 1.5 (Broadening)Avoid[3]
Q3: Which organic modifier and stationary phase combination yields the highest selectivity for this compound?

Mechanistic Causality: The molecule possesses a 3-nitrophenyl group—a strong electron-withdrawing aromatic ring. While standard C18 columns rely purely on dispersive hydrophobic interactions, using a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase introduces powerful π-π interactions[5]. The electron-deficient nitroaromatic ring of the analyte pairs exceptionally well with the electron-rich phenyl ring of the column[5].

Expert Solution: Pair a Phenyl-Hexyl column with Methanol. Unlike Acetonitrile, which contains its own π electrons (C≡N) that competitively suppress π-π interactions between the analyte and the stationary phase, Methanol lacks π electrons. This enhances the π-π interaction and provides superior selectivity for nitroaromatic compounds[5].

Part 3: Experimental Protocols

Protocol: Self-Validating Workflow for Ester Stability and Method Robustness

To ensure trustworthiness, your method must be self-validating. Because amino acid esters can hydrolyze in aqueous environments, you must verify that the analyte does not degrade on-column or in the autosampler during a typical sequence.

Validation_Workflow Step1 1. Prepare Mobile Phase (pH 2.8 Buffer / MeOH) Step2 2. Prepare Analyte in Cold Diluent (4°C) Step1->Step2 Step3 3. Inject Immediately (t=0) Establish Baseline Area Step2->Step3 Step4 4. Incubate in Autosampler (Controlled at 4°C) Step3->Step4 Step5 5. Re-inject at t=4h, 8h, 12h, 24h Step4->Step5 Step6 6. Calculate % Recovery (Target: > 98.0%) Step5->Step6

Self-validating workflow for assessing on-column ester stability and autosampler degradation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous buffer of 10 mM Monobasic Potassium Phosphate (KH₂PO₄). Adjust the pH to exactly 2.8 using dilute Phosphoric Acid (H₃PO₄). Filter through a 0.22 µm membrane.

  • Diluent Selection: Do not use pure water as the diluent, as it accelerates ester hydrolysis. Use a mixture of 90% Mobile Phase A (Buffer) and 10% Methanol to match initial gradient conditions and maintain stability.

  • Standard Preparation: Accurately weigh 10 mg of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. Dissolve in 10 mL of diluent to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Injection Sequence (Time-Course): Set the autosampler temperature to 4°C. Inject the working standard immediately (t=0) to establish the baseline peak area and retention time.

  • Incubation and Re-injection: Keep the vial in the autosampler. Re-inject the exact same vial at t=4h, t=8h, t=12h, and t=24h.

  • Acceptance Criteria Calculation: Calculate the % recovery using the formula: (Peak Area at t=x / Peak Area at t=0) × 100. A robust, self-validating method requires > 98.0% recovery at 24 hours with no appearance of secondary peaks (which would indicate the hydrolyzed free acid form).

Part 4: References[3] PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study." pharmaguru.co. Available at: https://pharmaguru.co/hplc-method-development-for-basic-molecules/[2] LCGC International. "Top 10 HPLC Column Myths." Chromatography Online. Available at: https://www.chromatographyonline.com/view/top-10-hplc-column-myths[5] Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" elementlabsolutions.com. Available at: https://www.elementlabsolutions.com/hplc-method-development-kit-where-to-start/[1] Bocian, S., & Buszewski, B. "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Separation Science, PubMed (NIH). Available at: https://pubmed.ncbi.nlm.nih.gov/22733502/[4] Suresh Gyan Vihar University. "HPLC METHOD DEVELOPMENT - A REVIEW." gyanvihar.org. Available at: https://www.gyanvihar.org/

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-amino-2-(3-nitrophenyl)propanoate and its 4-Nitrophenyl Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis and predictable molecular behavior. This guide provides an in-depth technical comparison of the chemical reactivity of methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride and its 4-nitrophenyl isomer. By examining the electronic influence of the nitro group's position, we can elucidate key differences in the reactivity of the amino moiety and the aromatic ring system. This comparison is supported by established chemical principles and analogous experimental data to provide a predictive framework for synthetic applications.

Introduction: The Significance of Isomeric Position

The two molecules at the center of this guide, methyl 2-amino-2-(3-nitrophenyl)propanoate and its 4-nitrophenyl counterpart, are isomers that differ only in the position of the nitro group on the phenyl ring. This seemingly subtle structural variation leads to profound differences in their electronic properties and, consequently, their chemical reactivity. The hydrochloride salt form ensures solubility in polar solvents and stabilizes the free amino group.

The core of the reactivity differences lies in the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R or -M). While the inductive effect is distance-dependent, the resonance effect is only operative when the nitro group is in conjugation with the rest of the molecule, specifically at the ortho and para positions relative to other substituents.[1][2]

Comparative Analysis of Reactivity

Basicity and Nucleophilicity of the Amino Group

The primary amino group in these molecules is a key site for a variety of chemical transformations, including acylation, alkylation, and peptide bond formation. The availability of the lone pair of electrons on the nitrogen atom dictates its basicity and nucleophilicity.

  • 3-Nitrophenyl Isomer: In the meta-substituted isomer, the nitro group exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the amino nitrogen, making it less basic than a non-nitrated analogue. However, due to its meta position, the nitro group cannot directly delocalize the lone pair of the amino group through resonance.[3][4]

  • 4-Nitrophenyl Isomer: In the para-substituted isomer, the nitro group exerts both a strong inductive effect and a powerful resonance effect. The resonance effect allows for the delocalization of the amino group's lone pair of electrons across the aromatic ring and onto the nitro group. This extensive delocalization significantly reduces the availability of the lone pair for protonation or nucleophilic attack.[4][5]

Experimental Data and Protocols

N-Acetylation of the Amino Group

N-acetylation is a fundamental reaction that protects the amino group or introduces an acetyl moiety. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.

Expected Outcome: The 3-nitrophenyl isomer is expected to undergo N-acetylation at a faster rate and with higher yields under identical conditions compared to the 4-nitrophenyl isomer due to its more nucleophilic amino group.

Table 1: Predicted Reactivity in N-Acetylation

CompoundRelative Nucleophilicity of -NH₂Predicted Reaction Rate
Methyl 2-amino-2-(3-nitrophenyl)propanoate HClHigherFaster
Methyl 2-amino-2-(4-nitrophenyl)propanoate HClLowerSlower

Experimental Protocol: N-Acetylation

  • Reaction Setup: In two separate round-bottom flasks, dissolve methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (1.0 eq) and methyl 2-amino-2-(4-nitrophenyl)propanoate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of substrate).

  • Base Addition: To each flask, add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction. Stir the mixtures at room temperature for 10 minutes.

  • Acetylation: Cool the flasks to 0 °C in an ice bath. To each flask, add acetic anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by thin-layer chromatography (TLC) every 30 minutes.

  • Work-up: Upon completion (disappearance of starting material), quench the reactions by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Triethylamine: A slight excess is used to ensure complete neutralization of the HCl salt and to scavenge the acetic acid byproduct of the reaction.

  • Acetic Anhydride: A mild acetylating agent suitable for this transformation.

  • DCM: A common solvent for such reactions, offering good solubility for the reactants.

  • 0 °C Addition: The exothermic reaction is controlled by cooling to prevent side reactions.

Visualization of N-Acetylation Workflow

N_Acetylation_Workflow cluster_start Reaction Setup cluster_reaction Acetylation cluster_workup Work-up & Purification start Dissolve Isomer in DCM base Add Triethylamine start->base acetyl Add Acetic Anhydride at 0°C base->acetyl react Stir at Room Temperature acetyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify end end purify->end Isolated N-acetylated Product

Caption: Workflow for the N-acetylation of nitrophenylpropanoate isomers.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation, often carried out with tin(II) chloride in acidic media.[6][7] The rate of this reduction can be influenced by the electron density of the nitro group. A more electron-deficient nitro group is generally more susceptible to reduction.

  • 3-Nitrophenyl Isomer: The nitro group in the meta position is primarily influenced by the inductive effect of the amino ester moiety.

  • 4-Nitrophenyl Isomer: The nitro group in the para position experiences a stronger electron-donating effect from the amino ester moiety through resonance, which increases the electron density on the nitro group.

Expected Outcome: The 4-nitrophenyl isomer is predicted to be reduced at a slower rate compared to the 3-nitrophenyl isomer. The increased electron density on the para-nitro group makes it less electrophilic and thus less reactive towards the reducing agent. This is supported by studies on the reduction of nitroanilines, where the para-isomer is often observed to react more slowly than the meta-isomer under certain conditions.

Table 2: Predicted Reactivity in Nitro Group Reduction

CompoundRelative Electron Density on -NO₂Predicted Reaction Rate
Methyl 2-amino-2-(3-nitrophenyl)propanoate HClLowerFaster
Methyl 2-amino-2-(4-nitrophenyl)propanoate HClHigherSlower

Experimental Protocol: Reduction of the Nitro Group with SnCl₂

  • Reaction Setup: In two separate round-bottom flasks, dissolve methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (1.0 eq) and methyl 2-amino-2-(4-nitrophenyl)propanoate hydrochloride (1.0 eq) in ethanol (15 mL per gram of substrate).

  • Reducing Agent Addition: To each flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Reaction: Heat the mixtures to reflux (approximately 78 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixtures to room temperature and concentrate under reduced pressure. Add water and carefully basify with a saturated sodium bicarbonate solution to a pH of ~8. This will precipitate tin salts.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

  • SnCl₂·2H₂O: A classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like esters.[8]

  • Ethanol: A common solvent for this reduction, offering good solubility for the reactants and the reagent.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

  • Basification: Neutralizes the acidic reaction mixture and precipitates tin salts, allowing for the extraction of the free amine product.

Visualization of Nitro Reduction Workflow

Nitro_Reduction_Workflow A Dissolve Isomer in Ethanol B Add SnCl₂·2H₂O A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool and Concentrate D->E F Basify with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Isolated Diaminophenylpropanoate Product I->J

Caption: General workflow for the reduction of the nitro group.

Summary and Conclusion

The isomeric position of the nitro group on the phenyl ring of methyl 2-amino-2-phenylpropanoate hydrochloride fundamentally dictates the molecule's reactivity.

  • Reactivity of the Amino Group: The 3-nitrophenyl isomer possesses a more nucleophilic amino group due to the absence of a resonance-withdrawing effect from the nitro group. This will lead to faster reaction rates in processes such as N-acetylation.

  • Reactivity of the Nitro Group: The nitro group of the 3-nitrophenyl isomer is more susceptible to reduction due to its relatively lower electron density compared to the para-isomer, which benefits from resonance donation from the amino ester moiety.

These predictable differences in reactivity are crucial for designing synthetic routes and for understanding the potential interactions of these molecules in biological systems. Researchers should carefully consider the isomeric position when planning experiments and interpreting results. The provided protocols offer a solid starting point for the practical investigation of these reactivity differences.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline?[Link]

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?[Link]

  • Vaia. Nitroaniline ( p Ka = 1.0 ) is less basic than m -. [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • H2C Publishing. (2018). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Infinity Learn. The correct order of base strength of the following amines is. [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • PMC. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. [Link]

Sources

spectroscopic validation of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride batch purity

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Batch Purity Comparison of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride

As unnatural amino acids become increasingly critical in peptidomimetic drug design and advanced medicinal chemistry, the rigorous analytical validation of building blocks is paramount. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS: 2044835-70-1) is a sterically constrained, highly functionalized amino acid derivative[1]. However, its complex structure makes it susceptible to specific synthetic artifacts and degradation pathways.

This guide objectively compares a synthetically optimized, high-purity batch against a standard commercial-grade alternative. By detailing the causality behind our spectroscopic methodologies, we provide a self-validating analytical framework for researchers to assess batch fidelity, quantify related structure impurities (RSIs), and ensure downstream synthetic reproducibility[2].

Structural & Mechanistic Profiling: The Analytical Challenge

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient for the comprehensive validation of this compound. The strongly absorbing 3-nitro chromophore dominates the UV spectrum, which can mask non-UV-active aliphatic impurities and provide skewed, non-equimolar signal responses for regioisomers.

To overcome this, we employ an orthogonal approach combining Quantitative Nuclear Magnetic Resonance (qNMR) and UHPLC-ESI-MS/MS [3].

Workflow Start Batch Sample: Methyl 2-amino-2- (3-nitrophenyl)propanoate HCl Split Aliquot Distribution Start->Split NMR_Prep qNMR Prep (DMSO-d6 + Maleic Acid IS) Split->NMR_Prep LCMS_Prep LC-MS Prep (0.1% FA in H2O/ACN) Split->LCMS_Prep NMR_Acq 1H-NMR Acquisition (D1 = 30s, 64 Scans) NMR_Prep->NMR_Acq LCMS_Acq UHPLC-ESI-MS/MS (MRM Mode) LCMS_Prep->LCMS_Acq Data_Merge Orthogonal Data Integration NMR_Acq->Data_Merge LCMS_Acq->Data_Merge Result Absolute Purity & Impurity Profile Certification Data_Merge->Result

Orthogonal spectroscopic workflow for absolute quantification and impurity profiling.

Self-Validating Experimental Protocols

Methodology A: Absolute Quantification via qNMR

Causality & Design: To achieve absolute mass fraction quantification without relying on variable UV extinction coefficients, qNMR is utilized. We select DMSO-d6 over D2O for sample preparation. This choice prevents the rapid deuterium exchange of the amine protons (allowing for full structural elucidation of the hydrochloride salt) and provides superior solvation for the nitroaromatic system, shifting the residual water peak away from critical analytical signals.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 20.0 mg of the amino acid batch and 10.0 mg of Maleic Acid (Internal Standard, NIST SRM) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz (or higher). Critical Step: Set the relaxation delay (D1) to 30 seconds.

    • Causality: The electron-deficient nitrophenyl protons exhibit exceptionally long T1 relaxation times. A 30-second delay ensures complete magnetization recovery; failing to do so will truncate the signal and artificially deflate the calculated purity.

  • Self-Validation Checkpoint: Integrate the Maleic Acid singlet (δ 6.26 ppm, 2H) against the isolated aromatic proton at the 2-position of the 3-nitrophenyl ring (δ ~8.3 ppm, 1H). Calculate the absolute purity using the mass balance formula. The sum of the qNMR absolute purity and the LC-MS quantified impurities must equal ≥99.5%. Failure to close this mass balance indicates the presence of undetected inorganic salts.

Methodology B: Impurity Profiling via UHPLC-ESI-MS/MS

Causality & Design: Standard reversed-phase C18 columns often fail to retain highly polar amino acid hydrochloride salts, leading to co-elution in the void volume. We utilize a High-Strength Silica (HSS) T3 column, exploiting its enhanced pore structure to retain polar analytes[4]. Furthermore, the mobile phase is fortified with 0.1% formic acid rather than trifluoroacetic acid (TFA). While TFA provides excellent ion-pairing, it causes severe ion suppression in positive electrospray ionization (ESI+) MS. Formic acid maintains the protonated state of the alpha-amine ([M+H]+ = 225.08 m/z) while maximizing MS sensitivity for trace impurity detection.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 10 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the parent ion 225.08 m/z and specific product ions to differentiate isobaric regioisomers.

Mechanistic Origins of Batch Impurities

Understanding the synthetic and degradation pathways is essential for evaluating batch quality. The presence of 2-nitro and 4-nitro regioisomers indicates poor regioselectivity during the precursor nitration step, while the presence of the free carboxylic acid indicates improper storage leading to ester hydrolysis.

Pathway Prec Precursor Synthesis (Nitration Step) Target Target API: 3-Nitro Isomer Prec->Target Major Pathway ImpB Regioisomers: 2-Nitro & 4-Nitro Prec->ImpB Minor Pathway Degrad Hydrolysis (Improper Storage) Target->Degrad ImpA Degradant: Free Carboxylic Acid Degrad->ImpA

Synthetic and degradation pathways leading to common batch impurities.

Comparative Data Presentation

The following tables summarize the spectroscopic validation comparing a High-Purity synthesized batch against a Standard Commercial Grade batch.

Table 1: Quantitative NMR (qNMR) Mass Balance & Residual Solvents

ParameterHigh-Purity GradeStandard Commercial GradeAnalytical Justification
Absolute Purity (w/w) 99.6% ± 0.1%96.2% ± 0.4%Derived via Maleic Acid IS integration
Residual Methanol < 0.01%0.85%Synthesis solvent carryover
Residual Ethyl Acetate Not Detected1.12%Precipitation solvent carryover
Free Base Contamination < 0.1%1.5%Incomplete HCl salt formation

Table 2: UHPLC-MS/MS Related Structure Impurities (RSIs)

Impuritym/z [M+H]+High-Purity GradeStandard Commercial GradeMechanistic Origin
2-amino-2-(3-nitrophenyl)propanoic acid 211.070.15%1.80%Ester hydrolysis (moisture exposure)
2-nitro regioisomer 225.08Not Detected0.65%Non-selective nitration artifact
4-nitro regioisomer 225.08< 0.05%0.90%Non-selective nitration artifact
Des-methyl impurity 211.07Not Detected0.25%Precursor contamination

Conclusion

The comparative data clearly demonstrates that standard commercial grades of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride often harbor significant levels of regioisomers and residual solvents. Because these impurities share similar physicochemical properties with the target molecule, they are easily carried over into downstream peptide synthesis, causing chain termination or sequence errors. By employing the self-validating qNMR and LC-MS protocols outlined above, researchers can accurately certify batch purity and ensure the integrity of their drug development pipelines.

References

  • Title: methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride - NextSDS Source: nextsds.com URL: [Link][1]

  • Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities Source: ResearchGate URL: [Link][2]

  • Title: Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects Source: Analytical Chemistry - ACS Publications URL: [Link][3]

  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: PMC (National Institutes of Health) URL: [Link][4]

Sources

Safety Operating Guide

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Handling and Disposal of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

The safe management of specialized organic intermediates is a critical operational requirement in drug development and chemical research. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS: 2044835-70-1) is a nitroaromatic amino acid derivative[1][2]. Due to the presence of both a nitroaromatic ring and a hydrochloride salt, this compound presents specific toxicological and environmental challenges that dictate strict disposal methodologies[3][4].

This guide provides an authoritative, step-by-step operational plan for the segregation, containerization, and final disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Profile and Chemical Causality

To implement a self-validating safety protocol, laboratory personnel must understand the causality behind the hazards. Nitroaromatic compounds are inherently recalcitrant to natural oxidative degradation[3]. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes these molecules persistent environmental pollutants if improperly discarded[4]. Furthermore, biological or chemical reduction of the nitro group can yield reactive intermediates, such as hydroxylamines and nitroso compounds, which are highly toxic[5].

Because it is a hydrochloride salt, combustion or improper mixing can liberate hydrogen chloride (HCl) gas. Therefore, standard aqueous drain disposal or improvised in-lab chemical neutralization is strictly prohibited[6].

Table 1: Quantitative Hazard Data Summary

Property / Classification Value / Descriptor EHS Implication
CAS Number 2044835-70-1 Unique identifier for waste manifesting[1][2].
Acute Toxicity Oral, Dermal, Inhalation (H302, H312, H332) Mandates strict use of PPE and fume hood handling[1].
Irritation Skin (H315), Eye 2A (H319) Requires chemical-resistant nitrile gloves and safety goggles[1].
Target Organ Toxicity STOT SE 3 (H336 - May cause drowsiness/dizziness) Inhalation hazard; necessitates adequate laboratory ventilation[1].

| Chemical Class | Nitroaromatic Hydrochloride | Requires high-temperature incineration with flue gas scrubbing[3][7]. |

Operational Disposal Protocol

The accepted and required standard of practice is to dispose of this chemical as hazardous waste through professional, licensed channels[6]. Do not attempt chemical degradation methods (e.g., reduction of the nitro group) in the laboratory, as this requires specific controlled conditions and risks generating highly hazardous byproducts[5][6].

Step 1: Waste Segregation and Categorization
  • Solid Waste: Unused, expired, or spilled solid powder must be collected in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[7].

  • Liquid Waste (Organic Solvents): If the compound is dissolved in organic solvents (e.g., DMSO, methanol), it must be routed to the Halogenated Organic Waste stream. Even though the core molecule is not a halocarbon, the presence of the hydrochloride salt introduces significant chloride content. During incineration, chloride can lead to the formation of dioxins if not processed in a facility specifically designed for halogenated waste[7].

  • Aqueous Waste: Aqueous solutions containing this salt must be collected separately from organic solvents to prevent exothermic reactions or phase separations in the waste drum.

Step 2: Containerization and Labeling
  • Integrity: Ensure the waste container has a secure, tight-fitting cap to prevent the escape of vapors or dust[7].

  • Labeling: The container must be immediately labeled upon the first addition of waste. The label must explicitly state:

    • "Hazardous Waste"[6][7].

    • The full, unabbreviated chemical name: Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride[6].

    • The accumulation start date[6].

    • Primary hazards: "Toxic", "Irritant"[1][6].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Store the labeled container in a designated SAA within the laboratory, ideally utilizing secondary containment (e.g., a chemically resistant tray) to capture any potential leaks[6][7].

  • Keep the container closed at all times except when actively adding waste.

Step 4: Final Institutional Disposal (High-Temperature Incineration)
  • Transfer the waste to your institution's EHS department or a licensed hazardous waste contractor.

  • Mechanistic Rationale: The final disposal method is high-temperature incineration (typically >1,800°F)[7]. This extreme thermal environment is required to break the stable nitroaromatic ring, converting the organic material into carbon dioxide and water[3][7]. The incinerator must be equipped with advanced air pollution control systems (scrubbers) to neutralize the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during the combustion of the nitro and hydrochloride functional groups[7].

Workflow Visualization

The following diagram illustrates the validated decision-making matrix for segregating and disposing of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in a professional laboratory setting.

G Start Waste Generation: Methyl 2-amino-2-(3-nitrophenyl) propanoate HCl Decision Physical State of Waste? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid LiquidOrg Dissolved in Organic Solvent Decision->LiquidOrg LiquidAq Dissolved in Aqueous Solution Decision->LiquidAq SolidBin Dedicated Solid Hazardous Waste (HDPE/Glass Container) Solid->SolidBin HalogenatedBin Halogenated Organic Waste Stream (Due to HCl salt content) LiquidOrg->HalogenatedBin AqueousBin Aqueous Hazardous Waste Stream LiquidAq->AqueousBin Labeling Label: 'Hazardous Waste', Full Chemical Name, Date, Hazards SolidBin->Labeling HalogenatedBin->Labeling AqueousBin->Labeling SAA Store in Satellite Accumulation Area (Secondary Containment) Labeling->SAA EHS Transfer to Licensed EHS Contractor SAA->EHS Warning DO NOT attempt in-lab chemical neutralization Warning->EHS Incineration High-Temperature Incineration (>1,800°F) with Flue Gas Scrubbing EHS->Incineration

Caption: EHS workflow for the segregation and high-temperature incineration of nitroaromatic hydrochloride waste.

References

  • NextSDS. "methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride - NextSDS." NextSDS Chemical Database.
  • BenchChem. "Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals." BenchChem Safety Operating Guides.
  • BenchChem. "Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals." BenchChem Safety Operating Guides.
  • Accela ChemBio. "444193-01-5,rac-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl ... SDS." Accela ChemBio Catalog.
  • Ju K-S, Parales RE. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews. 2010 Jun; 74(2): 250–272.
  • Khodaverdi V, et al. "Systems Biology Approach to Bioremediation of Nitroaromatics: Constraint-Based Analysis of 2,4,6-Trinitrotoluene Biotransformation by Escherichia coli." International Journal of Molecular Sciences. 2017 Aug; 18(8): 1764.

Sources

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Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride
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Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

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